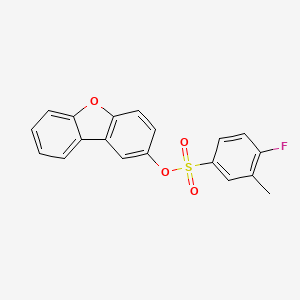

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

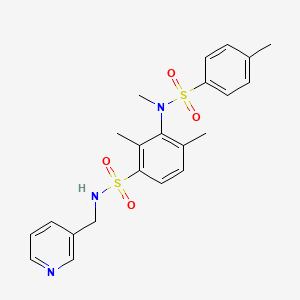

Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate is a chemical compound that is likely to be a derivative of benzofuran. Benzofuran derivatives are a class of organic compounds that contain a fused benzene and furan ring system. The specific compound mentioned includes a dibenzofuran moiety, which suggests a structure with two benzene rings fused to a central furan ring, and a 4-fluoro-3-methylbenzenesulfonate group attached to it. This structure implies potential applications in pharmaceuticals, materials science, and organic synthesis due to the unique properties conferred by the dibenzofuran core and the functional groups attached to it.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. One method for synthesizing related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, involves an electrochemical aryl radical generation followed by a 5-exo cyclization and subsequent carboxylation sequence. This method uses 2-allyloxybromobenzenes and methyl 4-tert-butylbenzoate as an electron-transfer mediator . Although the specific synthesis of this compound is not detailed in the provided papers, similar electrochemical techniques could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a dibenzofuran core with a sulfonate group that is substituted with a fluorine atom and a methyl group. The presence of these substituents can significantly affect the electronic properties of the molecule, such as electron distribution and reactivity. The dibenzofuran core itself is known for its stability and ability to participate in various chemical reactions due to the aromaticity of the benzene rings and the heteroaromatic furan ring.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions. The presence of a fluorine atom and a sulfonate group in the molecule would influence its reactivity. For example, the fluorine atom is an electron-withdrawing group that could make the benzene ring more susceptible to nucleophilic attack. The sulfonate group could serve as a good leaving group in substitution reactions or as a site for further functionalization. The provided papers do not detail specific reactions for this compound, but they do mention the formation of fluorinated benzofuran derivatives through anodic fluorination, which could be relevant to the synthesis or reactivity of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dibenzofuran core would likely contribute to its thermal stability and potential aromatic character. The fluorine and sulfonate groups would affect its solubility, with the sulfonate group likely increasing solubility in polar solvents. The compound's melting point, boiling point, and other physical properties would depend on the intermolecular forces present, such as hydrogen bonding or dipole-dipole interactions. The papers provided do not offer specific data on the physical and chemical properties of this compound, but these general trends can be inferred based on the known behavior of similar benzofuran derivatives and the functional groups present.

Aplicaciones Científicas De Investigación

Fluorination of Dibenzofuran

The fluorination process of dibenzofuran, which is a key component of Dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate, has been studied using N-F type reagents. The yield and regioselectivity of the fluorinated products formed depend on the reagent used (Zupan, Iskra, & Stavber, 1996).

Radiosynthesis of Fluorine-18 Labeled Beta-Blockers

A novel synthesis method, including fluorinated derivatives of beta-blockers involving this compound, has been developed. This method shows promise for cerebral PET imaging (Stephenson et al., 2008).

HPLC-FLD Method with Fluorescent Labeling

A novel HPLC-FLD method using a new fluorescent labeling reagent, including this compound, shows high detection sensitivity and selectivity for bile acid and free fatty acid in human serum. This method offers an efficient way for detecting these compounds in clinical samples (Li et al., 2012).

Synthesis of Anticancer Drug Lapatinib

Research on the synthesis of tosylate salts of the anticancer drug lapatinib, involving this compound, has augmented our understanding of the role of nonbonded interactions in drug products. This contributes to the development of more effective pharmaceuticals (Ravikumar et al., 2013).

Antitubercular Activity of Dibenzofuran Embodied Homoisoflavonoids

The synthesis of novel dibenzofuran embodied homoisoflavonoids, including this compound, has demonstrated significant antitubercular activity. This points to potential new treatments for tuberculosis (Yempala et al., 2012).

Synthesis of Vorozole Analogues for Aromatase Imaging

Research on the synthesis of 18F-labelled vorozole analogues, which include this compound, has contributed to the development of new imaging agents for aromatase. This is significant for cancer research and treatment (Erlandsson et al., 2008).

Corrosion Inhibition in Acidic Medium

Studies on the inhibitory action of synthesized compounds, including this compound, on the corrosion of metals in acidic mediums have shown excellent inhibiting properties. This has implications for industrial applications (Ehsani, Moshrefi, & Ahmadi, 2015).

Propiedades

IUPAC Name |

dibenzofuran-2-yl 4-fluoro-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4S/c1-12-10-14(7-8-17(12)20)25(21,22)24-13-6-9-19-16(11-13)15-4-2-3-5-18(15)23-19/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVQKHJEJFTSFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)

![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)